

Boc-trans-4-Tosyloxy-L-proline methyl ester molecular weight and formula

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Compound of Interest

Compound Name: Boc-trans-4-Tosyloxy-L-proline
methyl ester

Cat. No.: B127734

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An In-Depth Technical Guide to **Boc-trans-4-Tosyloxy-L-proline methyl ester**: Synthesis, Characterization, and Applications

Introduction

Boc-trans-4-Tosyloxy-L-proline methyl ester, with CAS number 88043-21-4, is a highly valuable, synthetically versatile chiral building block derived from the naturally occurring amino acid L-proline.^{[1][2]} Its strategic importance in medicinal chemistry, drug development, and peptide science stems from the unique arrangement of its functional groups. The molecule features a tert-butyloxycarbonyl (Boc) protected amine, a methyl ester at the carboxyl group, and a tosylate group at the C4 position of the pyrrolidine ring.^[1] This configuration renders the C4 carbon an excellent electrophilic center, while the protecting groups facilitate controlled, sequential reactions. The tosylate, an outstanding leaving group, allows for the stereospecific introduction of a wide array of nucleophiles, making this compound a critical precursor for synthesizing diverse 4-substituted proline analogs. This guide provides a comprehensive overview of its synthesis, characterization, and core applications for researchers and scientists in the field.

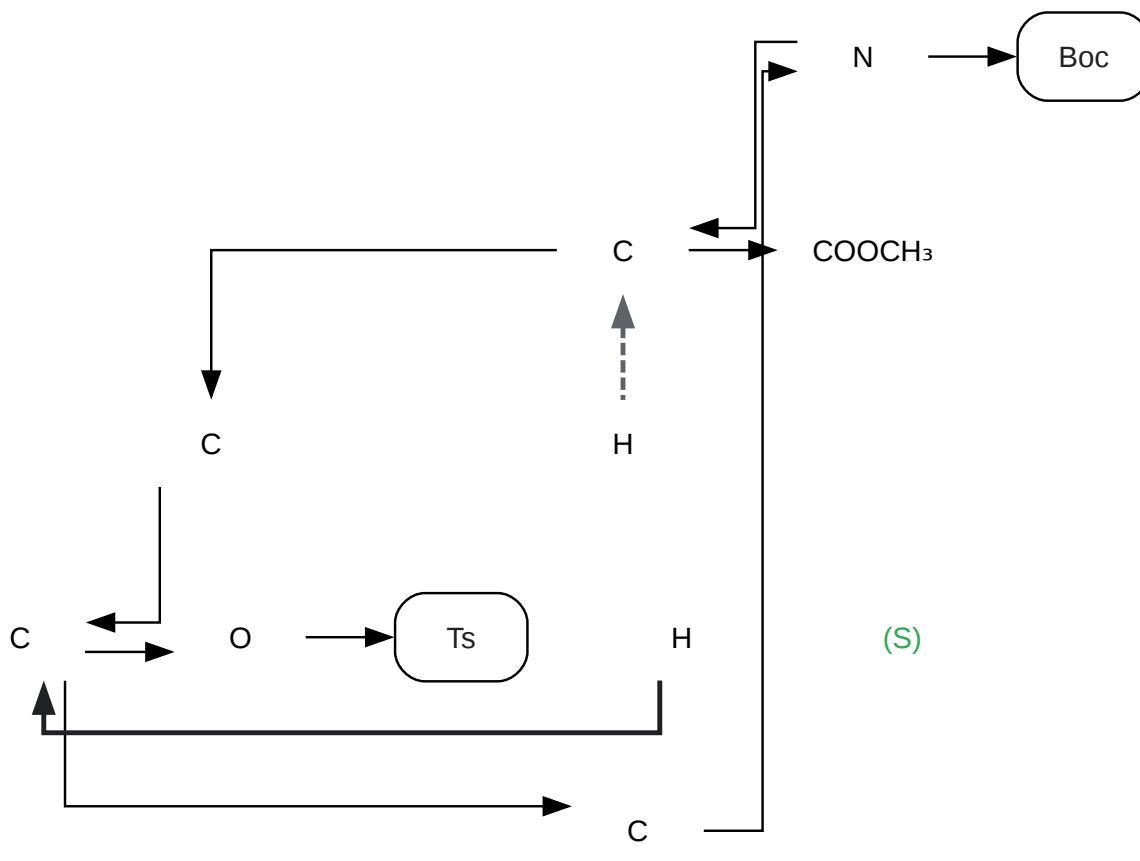
Physicochemical and Structural Properties

The fundamental properties of **Boc-trans-4-Tosyloxy-L-proline methyl ester** are summarized below. It is typically a white to off-white solid, stable under recommended storage conditions.^[1]

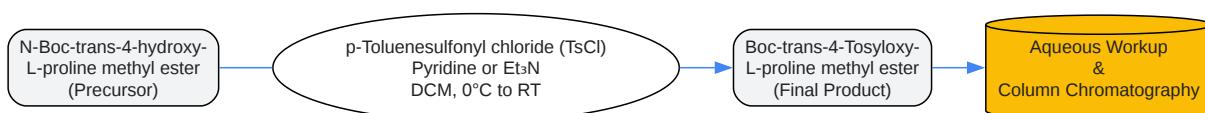
Property	Value
Molecular Formula	C ₁₈ H ₂₅ NO ₇ S[1][3]
Molecular Weight	399.46 g/mol [1]
CAS Number	88043-21-4[1][4]
IUPAC Name	1-O-tert-butyl 2-O-methyl (2S,4R)-4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate[1][2]
Appearance	White Solid / Colorless Crystalline Compound[1][2]
Melting Point	77.0 to 81.0 °C[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate[2][5]
Storage	2-8°C or -20°C, protected from light[2]

Chemical Structure and Stereochemistry

The defined stereochemistry of this molecule, (2S, 4R), is derived from its precursor, trans-4-hydroxy-L-proline. This specific spatial arrangement is crucial for its application in synthesizing stereochemically pure compounds, where biological activity is often highly dependent on the precise three-dimensional structure.



(R)

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Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize **Boc-trans-4-Tosyloxy-L-proline methyl ester** from N-Boc-trans-4-hydroxy-L-proline methyl ester.

Materials:

- N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) [5]* p-Toluenesulfonyl chloride (TsCl, 1.5 eq)
- Pyridine or Triethylamine (Et₃N, 2.0 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Procedure:

- Reaction Setup: Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.
- Addition of Reagents: To the stirred solution, add pyridine (or triethylamine) followed by the portion-wise addition of p-toluenesulfonyl chloride. Causality Note: The base (pyridine/Et₃N) is crucial as it neutralizes the HCl generated during the reaction, driving the equilibrium towards the product and preventing potential side reactions.
- Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Quench the reaction by adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl (if Et₃N was used), saturated NaHCO₃ solution, and brine.

Trustworthiness Note: This aqueous workup is a self-validating system to remove the base, excess tosyl chloride, and salts, ensuring a cleaner crude product for purification.

- Drying and Concentration: Dry the organic layer over anhydrous $MgSO_4$ or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **Boc-trans-4-Tosyloxy-L-proline methyl ester** as a white solid.

Characterization and Quality Control

Confirmation of the product's identity and purity is essential. A combination of spectroscopic and chromatographic methods provides a definitive analytical profile.

Technique	Expected Result
1H NMR ($CDCl_3$)	δ ~7.8 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~5.0 (m, 1H, CH-OTs), ~4.4 (m, 1H, N-CH-COOMe), ~3.7 (s, 3H, OCH_3), ~3.6-3.8 (m, 2H, N-CH ₂), ~2.4 (s, 3H, Ar-CH ₃), ~2.2-2.6 (m, 2H, CH ₂), ~1.4 (s, 9H, $C(CH_3)_3$).
^{13}C NMR ($CDCl_3$)	Resonances corresponding to the tosyl group, Boc group, methyl ester, and the five carbons of the pyrrolidine ring.
Mass Spec (ESI+)	Expected m/z for $[M+H]^+$ (400.15), $[M+Na]^+$ (422.13).
HPLC	A single major peak indicating high purity (>95%).

Core Applications and Reaction Mechanisms

The primary utility of this compound lies in its role as an electrophile at the C4 position. The tosylate is an excellent leaving group, facilitating S_N2 reactions with a wide range of nucleophiles.

Mechanism: Nucleophilic Substitution (S_n2)

The reaction proceeds via a classic S_n2 mechanism. A nucleophile attacks the C4 carbon from the side opposite to the tosylate leaving group. This results in a Walden inversion of stereochemistry at the C4 center, converting the trans (4R) starting material into a cis (4S) substituted product.

Caption: General S_n2 mechanism at the C4 position of the proline ring.

Application 1: Synthesis of 4-Substituted Proline Analogs for Peptide Synthesis

Functionalized proline residues are critical for modulating peptide structure and function.

[6] **Boc-trans-4-Tosyloxy-L-proline methyl ester** is an ideal starting material for creating these analogs. For example, reaction with sodium azide (NaN₃) produces the corresponding 4-azido-proline derivative, a valuable tool for "click chemistry" conjugations.

Protocol: Synthesis of (2S, 4S)-Boc-4-azido-L-proline methyl ester

- Dissolve **Boc-trans-4-Tosyloxy-L-proline methyl ester** (1.0 eq) in a polar aprotic solvent like DMF.
- Add sodium azide (NaN₃, 3.0 eq).
- Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC.
- After cooling, dilute the mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess azide.
- Dry the organic layer, concentrate, and purify by column chromatography to yield the product.

Application 2: Precursor for PET Radiotracers

A prominent application is in the synthesis of cis-4-[¹⁸F]Fluoro-L-proline, a positron emission tomography (PET) tracer used to image collagen synthesis and diagnose conditions like pulmonary fibrosis. [7] The synthesis involves a nucleophilic substitution using [¹⁸F]fluoride ion,

where the tosylate is displaced to incorporate the radioisotope. This highlights the compound's utility in creating advanced diagnostic agents. [7]

Application 3: Intermediate in Pharmaceutical Synthesis

The compound serves as a key intermediate in the synthesis of more complex molecules. For instance, it is used in the preparation of bicycloazahydantoins, which have been investigated as potential androgen receptor antagonists for the treatment of prostate cancer. [2] Its ability to introduce specific stereochemistry and functionality makes it a valuable component in multi-step syntheses of pharmacologically active compounds.

Handling, Storage, and Safety

- Storage: For long-term stability, the compound should be stored in a cool, dry place, typically at 2-8°C or frozen at -20°C, and protected from light. * Handling: Use standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
- Safety: The compound is classified as an irritant (Hazard Code: Xi). [2] Avoid contact with skin, eyes, and inhalation.

Conclusion

Boc-trans-4-Tosyloxy-L-proline methyl ester is a cornerstone chiral building block for modern organic synthesis and medicinal chemistry. Its well-defined structure, predictable reactivity, and commercial availability make it an indispensable tool for researchers. The ability to stereospecifically introduce a vast range of functional groups at the C4 position via S_N2 displacement of the tosylate group enables the streamlined synthesis of novel proline analogs, complex drug intermediates, and advanced imaging agents. This guide has detailed its synthesis, characterization, and key applications, providing a solid foundation for its effective use in a research and development setting.

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